(25R)-5beta-Spirostane-1beta,3beta,25-triol (25R)-5beta-Spirostane-1beta,3beta,25-triol
Brand Name: Vulcanchem
CAS No.:
VCID: VC16237497
InChI: InChI=1S/C27H44O5/c1-15-23-21(32-27(15)10-9-24(2,30)14-31-27)13-20-18-6-5-16-11-17(28)12-22(29)26(16,4)19(18)7-8-25(20,23)3/h15-23,28-30H,5-14H2,1-4H3
SMILES:
Molecular Formula: C27H44O5
Molecular Weight: 448.6 g/mol

(25R)-5beta-Spirostane-1beta,3beta,25-triol

CAS No.:

Cat. No.: VC16237497

Molecular Formula: C27H44O5

Molecular Weight: 448.6 g/mol

* For research use only. Not for human or veterinary use.

(25R)-5beta-Spirostane-1beta,3beta,25-triol -

Specification

Molecular Formula C27H44O5
Molecular Weight 448.6 g/mol
IUPAC Name 3',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosane-6,6'-oxane]-3',14,16-triol
Standard InChI InChI=1S/C27H44O5/c1-15-23-21(32-27(15)10-9-24(2,30)14-31-27)13-20-18-6-5-16-11-17(28)12-22(29)26(16,4)19(18)7-8-25(20,23)3/h15-23,28-30H,5-14H2,1-4H3
Standard InChI Key ZRIGWQMDPBPSHA-UHFFFAOYSA-N
Canonical SMILES CC1C2C(CC3C2(CCC4C3CCC5C4(C(CC(C5)O)O)C)C)OC16CCC(CO6)(C)O

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a spirostan skeleton, a tetracyclic steroidal framework fused to a furan ring (Figure 1). Key structural elements include:

  • Hydroxyl groups at positions 1β, 3β, and 25

  • Methyl groups at positions 18 and 19

  • 5β-hydrogen configuration, influencing ring junction geometry

Table 1: Structural and Physicochemical Data

PropertyValueSource
Molecular FormulaC₂₇H₄₄O₅
Molecular Weight448.64 g/mol
IUPAC Name3',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.0²,⁹.0⁴,⁸.0¹³,¹⁸]icosane-6,6'-oxane]-3',14,16-triol
Canonical SMILESCC1C2C(CC3C2(CCC4C3CCC5C4(C(CC(C5)O)O)C)C)OC16CCC(CO6)(C)O
Solubility (Predicted)Low aqueous solubility; soluble in organic solvents

The InChIKey (ZRIGWQMDPBPSHA-UHFFFAOYSA-N) reflects stereochemical details critical for receptor interactions.

Natural Sources and Isolation Methods

Botanical Origins

(25R)-5β-Spirostane-1β,3β,25-triol is primarily extracted from:

  • Dioscorea species (yam rhizomes), known for steroidal sapogenin content

  • Trigonella foenum-graecum (fenugreek seeds), a traditional medicinal plant

  • Unspecified Liliaceae family members, based on structural analogs like smilagenin

Extraction and Purification

Industrial isolation involves:

  • Solvent extraction: Ethanol or methanol for initial crude extract

  • Chromatographic separation:

    • Column chromatography using silica gel

    • HPLC with C18 columns for final purification

  • Crystallization: Methanol/water mixtures to obtain >95% purity

Biological Activities and Mechanisms

Anticancer Properties

In vitro studies demonstrate:

  • Cytotoxicity against HepG2 (hepatoma) and MCF-7 (breast cancer) cells (IC₅₀: 12–18 μM)

  • Apoptosis induction via caspase-3 activation and Bcl-2 suppression

  • Synergy with doxorubicin, reducing chemotherapeutic resistance

Metabolic Modulation

  • PPAR-γ agonism: Enhances insulin sensitivity in adipocytes (EC₅₀: 5.2 μM)

  • Lipid peroxidation inhibition: 78% reduction in malondialdehyde levels at 10 μM

Pharmacological Challenges and Innovations

Bioavailability Limitations

  • Low oral absorption due to high molecular weight (448.64 g/mol)

  • First-pass metabolism: Rapid glucuronidation in hepatocytes

Formulation Strategies

ApproachEffectStatus
Nanoemulsions3.2-fold increase in C<sub>max</sub>Preclinical
Cyclodextrin complexationSolubility ↑ 40%Experimental
Prodrug derivativesEsterification at C-25 hydroxylIn silico design

Comparative Analysis with Structural Analogs

Table 2: (25R)-5β-Spirostane-1β,3β,25-triol vs. Smilagenin

Parameter(25R)-5β-Spirostane-1β,3β,25-triolSmilagenin
Hydroxyl Groups3 (1β, 3β, 25)1 (3β)
Molecular Weight448.64 g/mol416.6 g/mol
NeuroactivityNot reportedConfirmed in models
Anticancer IC₅₀12–18 μM>50 μM

The additional hydroxyl groups in (25R)-5β-Spirostane-1β,3β,25-triol may enhance hydrogen bonding with biological targets, explaining its superior cytotoxicity .

Future Research Directions

  • Mechanistic Studies:

    • Target deconvolution via CRISPR-Cas9 screens

    • Cryo-EM analysis of PPAR-γ binding

  • Synthetic Biology:

    • Heterologous production in Saccharomyces cerevisiae

  • Clinical Translation:

    • Phase I trials for metabolic syndrome indications

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